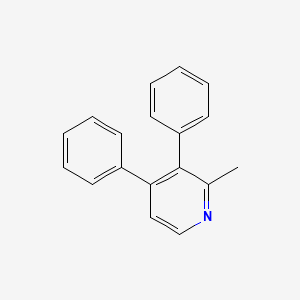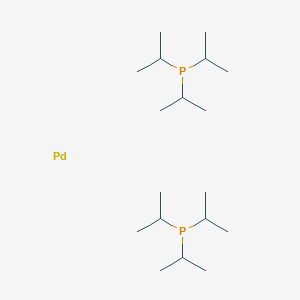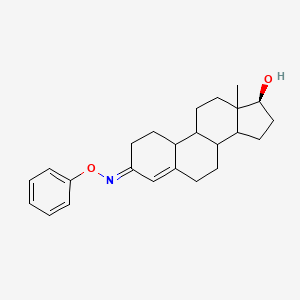
1-Methyl-4-(pent-2-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pent-2-en-2-yl)benzene, also known as p-cymene, is an aromatic hydrocarbon with the molecular formula C11H14. It is a naturally occurring compound found in essential oils of various plants, including cumin and thyme. This compound is characterized by a benzene ring substituted with a methyl group and a pent-2-en-2-yl group, giving it unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pent-2-en-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of toluene with isoprene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Dehydrogenation of p-Menthane: Another method involves the dehydrogenation of p-menthane using a dehydrogenation catalyst at elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of p-menthane. This method is preferred due to its efficiency and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(pent-2-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield p-menthane, a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: p-Cymene hydroperoxide, p-cymene alcohol, p-cymene ketone.
Reduction: p-Menthane.
Substitution: Nitro-p-cymene, sulfo-p-cymene, halo-p-cymene.
Aplicaciones Científicas De Investigación
1-Methyl-4-(pent-2-en-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(pent-2-en-2-yl)benzene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Analgesic Properties: The compound modulates pain perception by interacting with opioid receptors and inhibiting pain signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-4-(pent-2-en-2-yl)benzene can be compared with other similar compounds, such as:
p-Cymene: A structural isomer with similar properties but different substitution patterns on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its presence in essential oils and its wide range of applications in various fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
53496-99-4 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-methyl-4-pent-2-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h5-9H,4H2,1-3H3 |
Clave InChI |
RMHOMGVVVOWTDT-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
